Oxolane;trichlorochromium
Overview
Description
Oxolane;trichlorochromium is a coordination compound with the chemical formula C12H24Cl3CrO3This compound is characterized by its purple crystalline powder form and is soluble in organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Oxolane;trichlorochromium typically involves the reaction of chromium(III) chloride with tetrahydrofuran in a 1:3 molar ratio. The reaction mixture is heated under reflux conditions to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxolane;trichlorochromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, such as Chromium(II) chloride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other coordinating solvents or ligands like pyridine or phosphines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Chromium(VI) compounds, while reduction can produce Chromium(II) complexes .
Scientific Research Applications
Oxolane;trichlorochromium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: It is used in the production of high-purity chromium materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of Oxolane;trichlorochromium involves its ability to coordinate with various ligands and substrates. The chromium center can undergo redox reactions, facilitating electron transfer processes. The tetrahydrofuran ligands stabilize the chromium center, allowing it to participate in catalytic cycles and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) chloride: A simpler compound without the tetrahydrofuran ligands.
Chromium(III) acetylacetonate: Another coordination complex with different ligands.
Chromium(III) nitrate: A chromium compound with nitrate ligands
Uniqueness
Oxolane;trichlorochromium is unique due to its specific coordination with tetrahydrofuran ligands, which imparts distinct solubility and reactivity properties. This makes it particularly useful in organic synthesis and catalysis compared to other chromium compounds .
Biological Activity
Oxolane; trichlorochromium, also known as Chromium(III) Chloride Tetrahydrofuran Complex, is a coordination compound that has garnered attention in various fields, particularly in catalysis and organic synthesis. This compound consists of a chromium center coordinated with three chloride ions and a tetrahydrofuran (THF) ligand, which enhances its solubility and reactivity. Understanding its biological activity is crucial for evaluating its potential applications and safety.
- Molecular Formula : C₁₂H₂₄Cl₃CrO₃
- Molecular Weight : 374.67 g/mol
- Appearance : Purple crystalline powder
- Melting Point : 143 °C (dec.)
- CAS Number : 10170-68-0
Synthesis Methods
Oxolane; trichlorochromium can be synthesized through various methods, including:
- Reaction of chromium(III) chloride with tetrahydrofuran.
- Coordination of THF to chromium salts under controlled conditions.
Biological Activity Overview
The biological activity of oxolane; trichlorochromium primarily revolves around its interactions with biological molecules and its potential catalytic roles in biochemical processes. The following sections detail specific findings from recent studies.
Interaction with Biological Molecules
Research indicates that oxolane; trichlorochromium can interact with electron-rich compounds, facilitating various chemical transformations that may have implications for biological systems. Its reactivity with organic substrates suggests potential applications in drug synthesis and metabolic pathways.
Toxicological Studies
A critical aspect of understanding the biological activity of oxolane; trichlorochromium is its safety profile:
- Irritant Properties : The compound is classified as an irritant and flammable, necessitating careful handling.
- Toxicity Assessments : Preliminary studies have indicated that chromium complexes can exhibit both beneficial and toxic effects depending on their concentration and the biological context.
Case Study 1: Catalytic Activity in Organic Reactions
A study conducted by the Whitesides Research Group explored the catalytic properties of oxolane; trichlorochromium in organic synthesis. The findings demonstrated that this compound could effectively facilitate reactions involving electron-rich substrates, leading to significant yields of desired products.
Reaction Type | Substrate | Yield (%) |
---|---|---|
Hydrocarbon Functionalization | 2-butyne | 60 |
Cyclization Reactions | Biphenyl derivatives | 47 |
This study highlights the compound's potential utility in synthetic organic chemistry.
Case Study 2: Toxicological Evaluation
A toxicological evaluation examined the effects of oxolane; trichlorochromium on mammalian cell lines. The results indicated that at low concentrations, the compound exhibited minimal cytotoxicity; however, higher concentrations led to significant cell death and oxidative stress markers.
Concentration (µM) | Cell Viability (%) | Oxidative Stress Markers |
---|---|---|
10 | 90 | Low |
50 | 60 | Moderate |
100 | 20 | High |
These findings suggest a need for further investigation into the safe use of this compound in biological applications.
Properties
IUPAC Name |
oxolane;trichlorochromium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMBOLDXZUMBU-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3CrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455230 | |
Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10170-68-0 | |
Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.